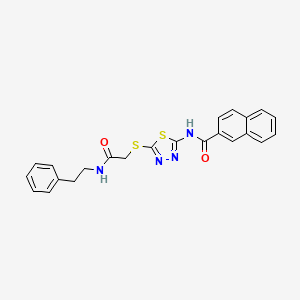

N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, similar to the compound , involves multiple steps including cyclization reactions, condensation processes, and the use of specific catalysts to achieve the desired chemical structure. For instance, the synthesis of thiadiazole derivatives has been achieved through carbodiimide condensation, which is a convenient and fast method (Yu et al., 2014). Additionally, the diborylation reaction on heterocycles has been utilized for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based polymers (Kawashima et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives and related compounds is characterized by their cyclic systems and the presence of heteroatoms, which significantly influence their chemical behavior. X-ray diffraction and spectroscopic methods are common techniques used for structure determination. For example, the structure of certain thiadiazole compounds has been elucidated using single-crystal X-ray diffraction, revealing coplanar arrangements and specific dihedral angles (Zhang et al., 1996).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, including condensation and cyclization, which are essential for synthesizing a wide range of heterocyclic compounds. These reactions are facilitated by specific reagents and catalysts, such as carbodiimides for condensation processes (Yu et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including their solubility, melting points, and crystalline forms, are critical for their application in material science and pharmaceuticals. Spectroscopic techniques, such as Raman and FT-IR spectroscopy, alongside density functional theory (DFT) calculations, are used to study the vibrational properties of these compounds (Toledo et al., 2015).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as reactivity and stability, are influenced by their molecular structure. The presence of heteroatoms and the configuration of the thiadiazole ring contribute to the chemical behavior of these compounds. Studies have shown how modifications in the thiadiazole structure can lead to variations in their chemical properties (Smith & Lynch, 2013).

Scientific Research Applications

Alzheimer's Disease Diagnosis

The application of derivatives related to N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide in Alzheimer's disease (AD) diagnosis is noteworthy. A study demonstrated the use of a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography (PET) for determining the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This noninvasive technique aids in the diagnostic assessment and monitoring response to treatments in AD, illustrating the compound's role in advancing neurodegenerative disease research (Shoghi-Jadid et al., 2002).

Biodesulfurization

Another intriguing application is in the field of biodesulfurization, where derivatives of the compound have been utilized for the desulfurization of naphthothiophene and its derivatives by Mycobacterium phlei WU-F1. This process is critical for removing sulfur from diesel oil, demonstrating the compound's potential in environmental and industrial applications (Furuya et al., 2001).

DNA Protection

Research on derivatives has shown protective activities against DNA damage induced by the bleomycin-iron complex, indicating the compound's relevance in developing therapeutic strategies against oxidative stress and related diseases (Abdel-Wahab et al., 2009).

properties

IUPAC Name |

N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c28-20(24-13-12-16-6-2-1-3-7-16)15-30-23-27-26-22(31-23)25-21(29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14H,12-13,15H2,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMIBLDVAMDGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)